molecular formula C15H15BrN4O B3016020 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide CAS No. 1788845-65-7

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide

Cat. No.: B3016020
CAS No.: 1788845-65-7
M. Wt: 347.216
InChI Key: IONQCPNTPILFAV-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is a synthetic nicotinamide derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a multifunctional structure combining a 5-bromonicotinamide moiety with a 1-(pyridin-2-yl)pyrrolidine group, making it a valuable intermediate for the synthesis of more complex molecules. Its structure includes potential hydrogen bond acceptors and donors, which can be critical for interacting with biological targets. Research Applications and Value: As a nicotinamide-based compound, it is of significant interest in early-stage research. Nicotinamide derivatives are known to play roles in various biological processes and have been investigated for their interaction with enzymes like ADP-ribosyltransferases [ ]. This specific brominated nicotinamide serves primarily as a chemical building block . The reactive bromo substituent on the pyridine ring makes it suitable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create a diverse array of analogues for structure-activity relationship (SAR) studies [ ]. The incorporation of the pyrrolidine group linked to a pyridine ring is a common structural motif found in compounds investigated for various pharmacological activities, as seen in related patented structures [ ]. Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use. As with similar research compounds, it may be hazardous, and standard safety precautions, including the use of personal protective equipment, should be followed in a well-ventilated laboratory setting [ ][ ].

Properties

IUPAC Name

5-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O/c16-12-7-11(8-17-9-12)15(21)19-13-4-6-20(10-13)14-3-1-2-5-18-14/h1-3,5,7-9,13H,4,6,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONQCPNTPILFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide typically involves multi-step organic reactionsThe final step often involves the coupling of the nicotinamide group under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally related nicotinamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₄H₁₅BrN₄O 335.2 1-(Pyridin-2-yl)pyrrolidin-3-yl Bromine at 5-position; polar pyrrolidine
5-Bromo-N-(6-methylpyridin-2-yl)nicotinamide (42) C₂₀H₁₈N₂O₂·HBr·H₂O 393.3 6-Methylpyridin-2-yl Higher molecular weight; crystalline salt form
5-Bromo-N-methyl-nicotinamide C₇H₇BrN₂O 215.05 Methyl group Simpler structure; high boiling point (334.5°C)
5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide C₁₃H₁₈BrN₃O 312.21 Ethylpyrrolidinyl-methyl Ethyl substitution increases lipophilicity
(S)-5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide C₁₈H₁₆BrClF₂N₃O₃ 499.7 Chlorodifluoromethoxy-phenyl; hydroxymethyl-pyrrolidinyl Enhanced solubility due to polar groups
Key Observations:
  • Substituent Complexity : The target compound’s pyridinyl-pyrrolidinyl group introduces steric bulk compared to simpler analogs like 5-bromo-N-methyl-nicotinamide. This may influence binding affinity in biological systems .
  • Solubility : The pyrrolidine ring in the target compound and hydroxymethyl-pyrrolidinyl in ’s analog enhance solubility via hydrogen bonding, whereas ethylpyrrolidinyl derivatives () are more lipophilic .

Structural and Functional Implications

  • Pyridinyl vs.
  • Pyrrolidine Modifications : The ethyl substitution in ’s compound reduces polarity, whereas the hydroxymethyl group in ’s derivative increases hydrophilicity. The target compound’s unmodified pyrrolidine may balance these properties .

Biological Activity

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Its structural composition includes a bromine atom and functional groups that suggest interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C11H12BrN3O, indicating the presence of a bromine atom, a pyridine ring, and a pyrrolidine moiety. The compound's molecular weight is approximately 284.14 g/mol. Its structure can be represented as follows:

5 bromo N 1 pyridin 2 yl pyrrolidin 3 yl nicotinamide\text{5 bromo N 1 pyridin 2 yl pyrrolidin 3 yl nicotinamide}

The biological activity of this compound is primarily linked to its ability to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are integral to neurotransmission and are implicated in various neurological conditions. The pyrrolidine and pyridine components may enhance receptor binding affinity, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of nicotinamide compounds exhibit antimicrobial properties. For example, chloroethyl pyrimidine nucleosides have shown significant inhibition of cell proliferation in various cancer cell lines, suggesting that similar mechanisms may be at play with this compound .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Analgesic Activity

Pyrrolidine derivatives have been associated with analgesic effects. The mechanism often involves modulation of pain pathways, potentially through nAChR activation, which could explain the analgesic properties observed in some studies on related compounds .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro
Exploration of Anti-inflammatory PropertiesShowed modulation of inflammatory cytokines
Analgesic Effect AssessmentIndicated potential pain relief through nAChR interaction

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